

# Synthesis of AZ7550-d5 for Research Applications: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZ7550-d5

Cat. No.: B12403811

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides detailed application notes and protocols for the synthesis of **AZ7550-d5**, a deuterated internal standard for the active metabolite of osimertinib (AZD9291). AZ7550 is a potent inhibitor of the insulin-like growth factor 1 receptor (IGF1R) and the epidermal growth factor receptor (EGFR), including mutant forms that confer resistance to previous generations of EGFR inhibitors. The protocols outlined herein describe a plausible synthetic route for AZ7550 and its deuterated analog, **AZ7550-d5**, intended for use in research settings such as pharmacokinetic and metabolic studies. Additionally, this document includes quantitative data on the biological activity of AZ7550 and a diagram of the relevant EGFR signaling pathway.

## Introduction

Osimertinib (AZD9291) is a third-generation EGFR tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations. AZ7550 is a pharmacologically active metabolite of osimertinib.<sup>[1][2]</sup> Understanding the pharmacokinetics and metabolism of osimertinib and its active metabolites is crucial for optimizing its therapeutic use. Stable isotope-labeled internal standards, such as **AZ7550-d5**, are essential tools for accurate quantification of drug and metabolite levels in biological matrices by mass spectrometry. This document provides a detailed, research-grade protocol for the synthesis of **AZ7550-d5**.

## Data Presentation

### Table 1: Biological Activity of AZ7550

Target/Cell Line	Assay Type	IC50 / GI50 (nM)	Reference
IGF1R	Kinase Assay	1600	[3]
H1975 (EGFR L858R/T790M)	Cell-based	45	[3]
PC9 (EGFR delE746_A750)	Cell-based	26	[3]
LoVo (WT EGFR)	Cell-based	786	[3]
H1975 (EGFR L858R/T790M)	Proliferation	19	[3]
PC9 (EGFR delE746_A750)	Proliferation	15	[3]
Calu3 (WT EGFR)	Proliferation	537	[3]

### Table 2: Mass Spectrometry Parameters for AZ7550

Compound	Precursor Ion (m/z)	Product Ion (m/z)
AZ7550	486.3	72.1
AZ7550-d5 (predicted)	491.3	77.1

## Experimental Protocols

The synthesis of **AZ7550-d5** can be achieved through a multi-step process. The following protocols are based on established synthetic strategies for analogous compounds and provide a comprehensive guide for laboratory synthesis.

### Protocol 1: Synthesis of Deuterated N1,N1,N2-trimethyl-N2-(trideuteriomethyl)ethane-1,2-diamine (d5-Side Chain)

This protocol describes the synthesis of the deuterated side chain, a key building block for **AZ7550-d5**.

Materials:

- 2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol
- Deuterated methyl iodide (CD<sub>3</sub>I)
- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Standard glassware for organic synthesis
- Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- To a solution of 2-((2-(dimethylamino)ethyl)(methyl)amino)ethanol (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Cool the mixture back to 0 °C and add deuterated methyl iodide (1.5 eq) dropwise.
- Let the reaction proceed at room temperature overnight.
- Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the deuterated diamine side chain.

## Protocol 2: Synthesis of N-(5-amino-2-((2-(dimethylamino-d5)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide (Key Intermediate)

### Materials:

- Deuterated N1,N1,N2-trimethyl-N2-(trideuteriomethyl)ethane-1,2-diamine (from Protocol 1)
- 1-fluoro-2-methoxy-4-nitrobenzene
- Acryloyl chloride
- Palladium on carbon (Pd/C)
- Hydrogen gas
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Methanol (MeOH)

### Procedure:

- **Aromatic Nucleophilic Substitution:** React the deuterated diamine from Protocol 1 with 1-fluoro-2-methoxy-4-nitrobenzene in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) at elevated temperature to yield N'-(2-methoxy-4-nitrophenyl)-N1,N1,N2-trimethyl-N2-(trideuteriomethyl)ethane-1,2-diamine.
- **Reduction of Nitro Group:** Reduce the nitro group of the resulting compound using catalytic hydrogenation (H<sub>2</sub>, Pd/C) in methanol to afford N1-(2-((2-(dimethylamino-d5)ethyl)(methyl)amino)-4-methoxyphenyl)benzene-1,4-diamine.
- **Acrylamide Formation:** Dissolve the aniline derivative in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq). Stir the reaction at 0 °C for 1-2 hours.

- Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude acrylamide intermediate. Purify by column chromatography.

## Protocol 3: Synthesis of 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Key Intermediate)

Materials:

- 1-methyl-1H-indole-3-carbaldehyde
- Guanidine hydrochloride
- Sodium ethoxide
- Ethanol

Procedure:

- In a round-bottom flask, dissolve 1-methyl-1H-indole-3-carbaldehyde and guanidine hydrochloride in ethanol.
- Add a solution of sodium ethoxide in ethanol to the mixture.
- Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and neutralize with a suitable acid.
- Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.

## Protocol 4: Final Assembly of AZ7550-d5 via Buchwald-Hartwig Amination

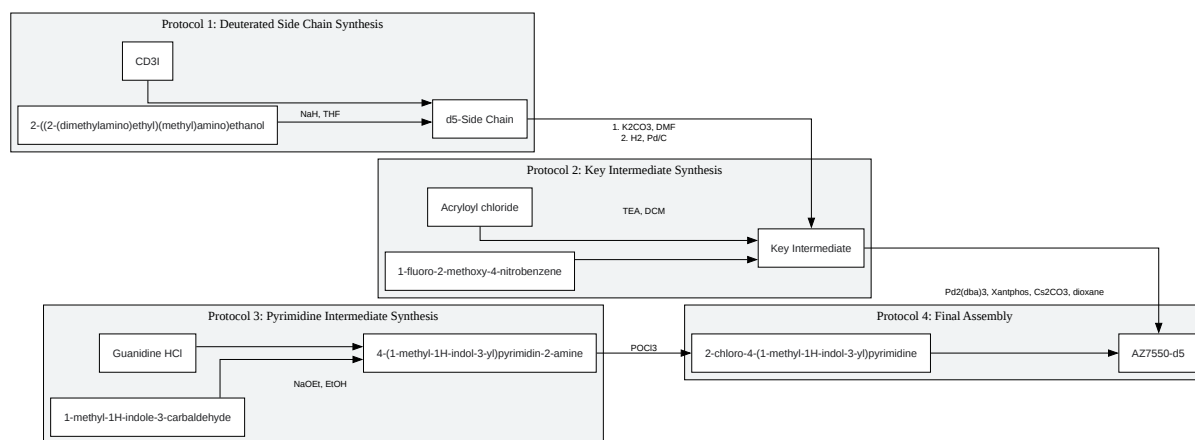
Materials:

- N-(5-amino-2-((2-(dimethylamino-d5)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide (from Protocol 2)
- 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (from Protocol 3)
- 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (alternative reactant)
- Palladium catalyst (e.g., Pd2(dba)3)
- Ligand (e.g., Xantphos)
- Base (e.g., Cs2CO3)
- Anhydrous dioxane

#### Procedure:

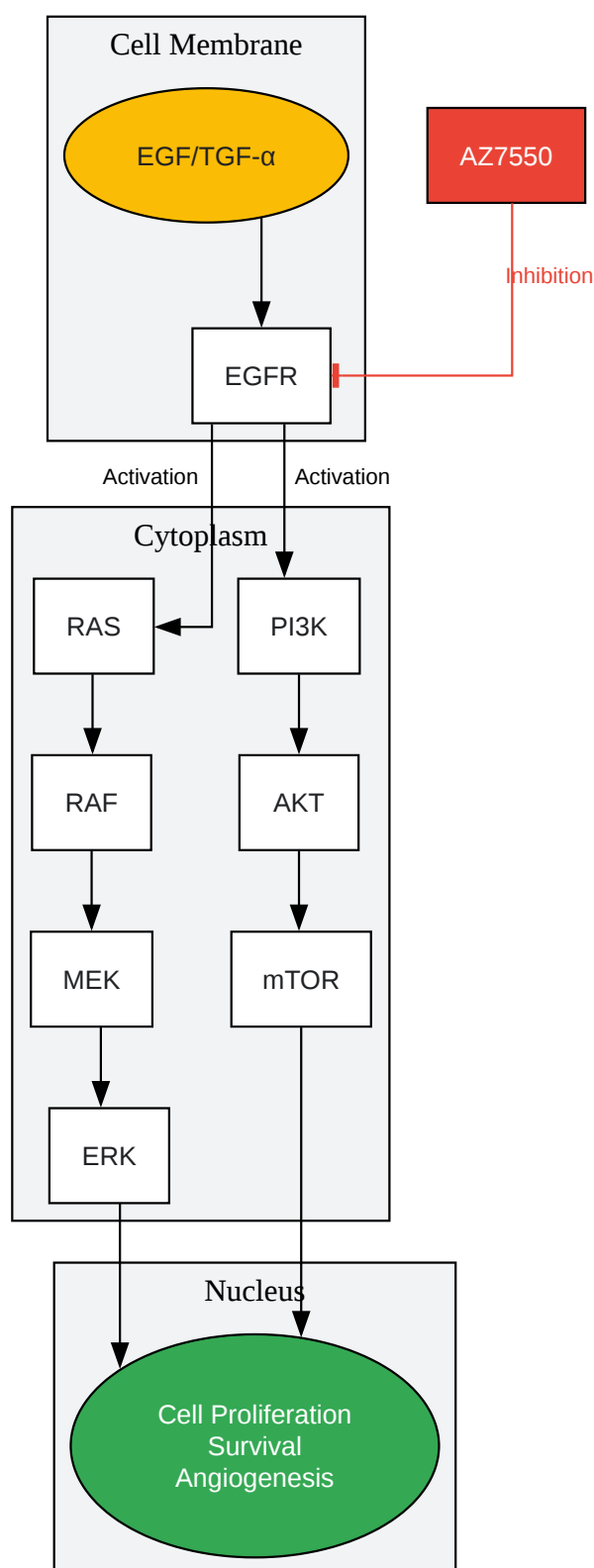
- In a flame-dried Schlenk flask, combine N-(5-amino-2-((2-(dimethylamino-d5)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide (1.0 eq), 2-chloro-4-(1-methyl-1H-indol-3-yl)pyrimidine (1.1 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add anhydrous dioxane via syringe.
- Heat the reaction mixture at 100-120 °C overnight.
- Cool the reaction to room temperature and dilute with an organic solvent.
- Filter the mixture through a pad of Celite and concentrate the filtrate.
- Purify the crude product by column chromatography to afford **AZ7550-d5**.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **AZ7550-d<sub>5</sub>**.



[Click to download full resolution via product page](#)

Caption: Simplified EGFR signaling pathway and the inhibitory action of AZ7550.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of AZD9291 derivatives as selective and potent EGFR L858R/T790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of AZ7550-d5 for Research Applications: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403811#synthesis-of-az7550-d5-for-research-purposes]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)